An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of Ethyl 1H-1,2,3-triazole-1-carboxylate
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of Ethyl 1H-1,2,3-triazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of Ethyl 1H-1,2,3-triazole-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectral data for this specific compound in the public domain, this guide leverages established principles of NMR spectroscopy and a comprehensive analysis of structurally analogous compounds to provide a robust and well-reasoned prediction of its chemical shifts. This document is intended to serve as a valuable resource for researchers in identifying and characterizing this molecule.
Introduction: The Significance of Ethyl 1H-1,2,3-triazole-1-carboxylate and NMR Spectroscopy
The 1,2,3-triazole moiety is a prominent scaffold in a wide array of biologically active compounds, exhibiting diverse pharmacological activities including antimicrobial, antiviral, and anticancer properties. The introduction of an ethyl carboxylate group at the N1 position of the triazole ring, as in Ethyl 1H-1,2,3-triazole-1-carboxylate, modulates the electronic and steric properties of the heterocycle, potentially influencing its biological activity and reactivity.
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. ¹H NMR spectroscopy reveals the chemical environment of hydrogen atoms, their connectivity through spin-spin coupling, and their relative abundance. ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. An accurate understanding of the NMR spectra is therefore crucial for the unambiguous identification and characterization of Ethyl 1H-1,2,3-triazole-1-carboxylate.
Predicted ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum of Ethyl 1H-1,2,3-triazole-1-carboxylate is expected to exhibit distinct signals for the triazole ring protons and the ethyl group protons. The electron-withdrawing nature of the N-ethoxycarbonyl group significantly influences the chemical shifts of the triazole protons.
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Triazole Protons (H-4 and H-5): The protons on the triazole ring, H-4 and H-5, are expected to appear as two distinct signals in the downfield region of the spectrum, typically between 8.0 and 9.0 ppm. The N-ethoxycarbonyl group at the N1 position will deshield these protons. Based on data from similar N-substituted 1,2,3-triazoles, the proton at the C5 position (adjacent to two nitrogen atoms) is anticipated to be more deshielded than the proton at the C4 position. Therefore, we predict the H-5 proton to resonate at a higher chemical shift than the H-4 proton. These protons would likely appear as doublets due to coupling with each other.
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Ethyl Group Protons (CH₂ and CH₃): The ethyl group will give rise to two signals: a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). The methylene protons are adjacent to the electron-withdrawing oxygen atom of the ester group and are therefore expected to resonate downfield, typically in the range of 4.4 to 4.6 ppm. The methyl protons, being further away from the electronegative atoms, will appear more upfield, likely between 1.3 and 1.5 ppm. The characteristic quartet and triplet pattern arises from the coupling between the methylene and methyl protons, with a typical coupling constant (³JHH) of approximately 7 Hz.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information on the carbon skeleton of Ethyl 1H-1,2,3-triazole-1-carboxylate.
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Triazole Carbons (C-4 and C-5): The two carbon atoms of the triazole ring, C-4 and C-5, are expected to have chemical shifts in the aromatic region, generally between 120 and 140 ppm. Similar to the protons, the C-5 carbon is likely to be more deshielded than the C-4 carbon due to its position between two nitrogen atoms.
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Carbonyl Carbon (C=O): The carbonyl carbon of the ethyl carboxylate group is highly deshielded and will appear significantly downfield, typically in the range of 160 to 170 ppm.
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Ethyl Group Carbons (CH₂ and CH₃): The methylene carbon (-CH₂-) of the ethyl group, being attached to the oxygen atom, will be more deshielded than the methyl carbon (-CH₃-). Its chemical shift is predicted to be in the range of 60 to 65 ppm. The methyl carbon will resonate at a much higher field, typically between 13 and 15 ppm.
Summary of Predicted NMR Data
The predicted ¹H and ¹³C NMR chemical shifts for Ethyl 1H-1,2,3-triazole-1-carboxylate are summarized in the table below. These predictions are based on the analysis of structurally related compounds reported in the scientific literature.
| Atom | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| H-4 | ~8.2 | d | ~125 |
| H-5 | ~8.8 | d | ~135 |
| -CH₂- | ~4.5 | q | ~63 |
| -CH₃- | ~1.4 | t | ~14 |
| C=O | - | - | ~165 |
Proposed Experimental Protocol for NMR Acquisition
For researchers seeking to acquire experimental NMR data for Ethyl 1H-1,2,3-triazole-1-carboxylate, the following protocol is recommended:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher for better signal dispersion.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters: spectral width of 10-12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
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Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of Ethyl 1H-1,2,3-triazole-1-carboxylate with the atom numbering used in this guide.
Caption: Molecular structure of Ethyl 1H-1,2,3-triazole-1-carboxylate.
Conclusion
This technical guide provides a detailed, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of Ethyl 1H-1,2,3-triazole-1-carboxylate. By leveraging data from analogous structures, we have offered a reliable framework for the interpretation of its NMR data. The provided experimental protocol offers a standardized method for acquiring high-quality spectra. This guide is intended to be a valuable asset for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, aiding in the crucial step of molecular characterization. As experimental data for this specific molecule becomes available, this guide can serve as a basis for comparison and further refinement of our understanding of its spectroscopic properties.
References
Due to the absence of direct experimental data for the target molecule, this reference section includes sources for NMR data of structurally similar 1,2,3-triazole derivatives that informed the predictions in this guide.
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Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. American Chemical Society. [Link]
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Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry. [Link]
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N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. Arkat USA. [Link]
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Atom-efficient synthesis of hybrid molecules combining fragments of triazolopyrimidines and 3-ethoxycarbonyl-1-ethyl. Chemistry of Heterocyclic Compounds. [Link]
